molecular formula C10H18O B094338 9-Decyn-1-ol CAS No. 17643-36-6

9-Decyn-1-ol

Cat. No. B094338
CAS RN: 17643-36-6
M. Wt: 154.25 g/mol
InChI Key: KOAOUMQUUZNRLL-UHFFFAOYSA-N
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Description

9-Decyn-1-ol is a hydroxyalkylated fatty acid primarily found in the human body. It is a naturally occurring molecule synthesized in the liver and serves as a precursor to other fatty acids. It is also an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

9-Decyn-1-ol can be used to conjugate GDC-0068 with Lenalidomide to generate INY-03-041 . It has also been used in the synthesis of macrolactones bearing 1,3-butadiynes and the microwave-assisted synthesis of disubstituted heterocyclic compounds .


Molecular Structure Analysis

The molecular formula of 9-Decyn-1-ol is C10H18O . Its average mass is 154.249 Da and its mono-isotopic mass is 154.135757 Da .


Chemical Reactions Analysis

9-Decyn-1-ol is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It can be used to conjugate GDC-0068 with Lenalidomide to generate INY-03-041 .


Physical And Chemical Properties Analysis

9-Decyn-1-ol has a density of 0.9±0.1 g/cm3 . Its boiling point is 232.1±23.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 54.5±6.0 kJ/mol . The flash point is 171.8±14.9 °C . The index of refraction is 1.458 .

Scientific Research Applications

PROTAC Linker

9-Decyn-1-ol is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Synthesis of INY-03-041

9-Decyn-1-ol can be used to conjugate GDC-0068 with Lenalidomide to generate INY-03-041 . INY-03-041 is a potent, highly selective, and PROTAC-based pan-Akt degrader . It inhibits Akt1, Akt2, and Akt3 with IC 50 s of 2.0 nM, 6.8 nM, and 3.5 nM, respectively .

Click Chemistry Reagent

9-Decyn-1-ol is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a powerful tool for creating complex molecular architectures from simple precursors.

Synthesis of 3’-Deoxyribolactones

Although the information is about 3-Decyn-1-ol, it’s worth mentioning that similar compounds like 3-Decyn-1-ol can be used as a starting material in the synthesis of 3’-deoxyribolactones . This suggests that 9-Decyn-1-ol might have similar potential applications in the synthesis of other compounds.

Synthesis of (Z)-3-Decen-1-ol

Again, similar to 3-Decyn-1-ol, it can be used as a starting material in the synthesis of (Z)-3-decen-1-ol by hydrogenation over P-2 nickel . This indicates that 9-Decyn-1-ol could potentially be used in similar reactions to synthesize other compounds.

Synthesis of Methyl 9-Decynoate

3-Decyn-1-ol can be used as a reagent in the synthesis of methyl 9-decynoate . Given the structural similarity, 9-Decyn-1-ol might also be used in the synthesis of similar esters.

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

dec-9-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h1,11H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAOUMQUUZNRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066236
Record name 9-Decyn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Decyn-1-ol

CAS RN

17643-36-6
Record name 9-Decyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17643-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Decyn-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017643366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Decyn-1-ol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Decyn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 9-Decyn-1-ol in organic synthesis?

A1: 9-Decyn-1-ol serves as a valuable building block in organic synthesis, particularly for creating long-chain molecules. For instance, it's a key component in synthesizing:

  • Insect pheromones: Researchers have utilized 9-Decyn-1-ol in the stereoselective synthesis of cis insect sex attractants, specifically for Lepidoptera species. [] This involves a multi-step process where 9-Decyn-1-ol is attached to a polymer support and undergoes coupling reactions to form the desired pheromone structure. []
  • Fatty acids: 9-Decyn-1-ol acts as a precursor in the synthesis of long-chain fatty acids with hydroxyl groups. [] For example, it plays a crucial role in the production of 9,10,18-trihydroxyoctadecanoic acids (phloionolic and isophloionolic acids), achieved through a series of reactions including condensation, semihydrogenation, and hydroxylation. []

Q2: How does 9-Decyn-1-ol influence the biosynthesis of bacteriochlorophylls?

A2: Research indicates that supplementing green sulfur photosynthetic bacteria with 9-Decyn-1-ol, alongside 9-Decen-1-ol and Decan-1-ol, can alter the farnesyl chain esterifying light-harvesting bacteriochlorophylls. [] The specific modifications and their effects on bacteriochlorophyll properties are yet to be fully elucidated.

Q3: What is the role of 9-Decyn-1-ol in the synthesis of the antitumor agent Irisquinone?

A3: 9-Decyn-1-ol serves as a crucial starting material in the synthesis of Irisquinone, a naturally occurring antitumor agent found in Iris pallasi seeds. [] The synthesis involves a palladium-catalyzed coupling reaction between 9-Decyn-1-ol and an iodide (2), yielding an alkyne intermediate (3). This intermediate then undergoes further transformations to ultimately produce Irisquinone. []

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